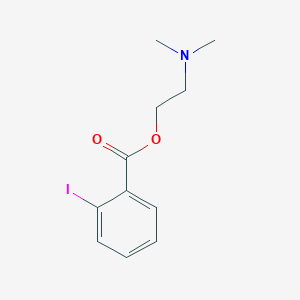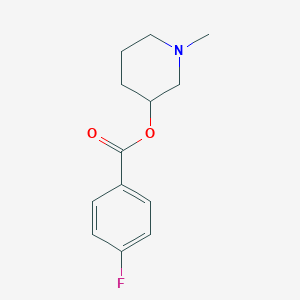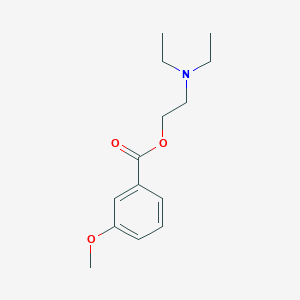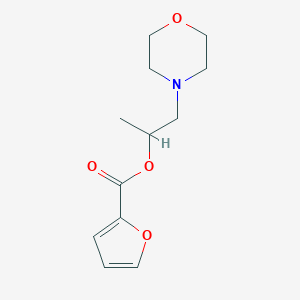![molecular formula C16H23NO2 B295125 2-[Tert-butyl(methyl)amino]ethyl 3-phenylacrylate](/img/structure/B295125.png)
2-[Tert-butyl(methyl)amino]ethyl 3-phenylacrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[Tert-butyl(methyl)amino]ethyl 3-phenylacrylate is a chemical compound that belongs to the class of acrylates. It is commonly used in scientific research for its various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 2-[Tert-butyl(methyl)amino]ethyl 3-phenylacrylate is not fully understood. However, it is believed to act as a partial agonist or antagonist at the alpha-2A adrenergic receptor and the serotonin 5-HT1A receptor. It is also believed to interact with ROS, leading to the formation of fluorescent products.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to modulate the activity of the alpha-2A adrenergic receptor and the serotonin 5-HT1A receptor. It has also been shown to act as an antioxidant, reducing the levels of ROS in cells. Additionally, it has been shown to have anti-inflammatory and neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-[Tert-butyl(methyl)amino]ethyl 3-phenylacrylate in lab experiments is its well-established synthesis method. It is also a highly pure compound, making it ideal for use in biochemical and physiological studies. However, one of the limitations of using this compound is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 2-[Tert-butyl(methyl)amino]ethyl 3-phenylacrylate. One area of research could focus on its potential use as a therapeutic agent for the treatment of various diseases, such as neurodegenerative disorders and inflammatory diseases. Another area of research could focus on the development of new ligands based on the structure of this compound for the study of GPCRs. Additionally, further studies could be conducted to better understand the mechanism of action of this compound and its effects on various biological systems.
Conclusion:
In conclusion, this compound is a highly versatile compound that has a wide range of scientific research applications. Its well-established synthesis method, biochemical and physiological effects, and potential therapeutic applications make it an important compound for further study. With further research, this compound has the potential to contribute to the development of new treatments for various diseases and to advance our understanding of biological systems.
Synthesemethoden
The synthesis of 2-[Tert-butyl(methyl)amino]ethyl 3-phenylacrylate involves the reaction of tert-butyl(methyl)amine with ethyl 3-phenylacrylate in the presence of a base catalyst. The reaction takes place under mild conditions and yields a high purity product. The synthesis method is well-established and has been reported in various scientific journals.
Wissenschaftliche Forschungsanwendungen
2-[Tert-butyl(methyl)amino]ethyl 3-phenylacrylate has been widely used in scientific research due to its various biochemical and physiological effects. It is commonly used as a ligand in the study of G protein-coupled receptors (GPCRs). It has been shown to bind to the alpha-2A adrenergic receptor and the serotonin 5-HT1A receptor. It is also used as a fluorescent probe for the detection of reactive oxygen species (ROS) in cells.
Eigenschaften
Molekularformel |
C16H23NO2 |
|---|---|
Molekulargewicht |
261.36 g/mol |
IUPAC-Name |
2-[tert-butyl(methyl)amino]ethyl (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C16H23NO2/c1-16(2,3)17(4)12-13-19-15(18)11-10-14-8-6-5-7-9-14/h5-11H,12-13H2,1-4H3/b11-10+ |
InChI-Schlüssel |
YYNKUKLFXJBLLX-ZHACJKMWSA-N |
Isomerische SMILES |
CC(C)(C)N(C)CCOC(=O)/C=C/C1=CC=CC=C1 |
SMILES |
CC(C)(C)N(C)CCOC(=O)C=CC1=CC=CC=C1 |
Kanonische SMILES |
CC(C)(C)N(C)CCOC(=O)C=CC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[(Dimethylamino)methyl]-4-methoxyphenyl dimethylcarbamate](/img/structure/B295047.png)









